molecular formula C13H19N B13287564 1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-5-amine

1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-5-amine

Cat. No.: B13287564
M. Wt: 189.30 g/mol
InChI Key: ORHXXKRAXJPFIC-UHFFFAOYSA-N
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Description

1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-5-amine is an organic compound with the molecular formula C13H19N It is a derivative of indene, characterized by the presence of four methyl groups and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-5-amine typically involves the reaction of 1,1,3,3-tetramethyl-2,3-dihydro-1H-indene with an amine source. One common method is the reductive amination of 1,1,3,3-tetramethyl-2,3-dihydro-1H-indene using ammonia or primary amines in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-5-amine can undergo several types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of alkylated or acylated amine derivatives.

Scientific Research Applications

1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-5-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity. The specific pathways involved depend on the context of its use, such as in biochemical assays or pharmaceutical applications.

Comparison with Similar Compounds

Similar Compounds

    1,1,3,3-tetramethyl-2,3-dihydro-1H-indene: Lacks the amine group, making it less reactive in certain chemical reactions.

    1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-5-ol: Contains a hydroxyl group instead of an amine, leading to different chemical properties and reactivity.

    1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-5-thiol: Contains a thiol group, which imparts distinct chemical characteristics compared to the amine derivative.

Uniqueness

1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-5-amine is unique due to the presence of the amine group, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

1,1,3,3-tetramethyl-2H-inden-5-amine

InChI

InChI=1S/C13H19N/c1-12(2)8-13(3,4)11-7-9(14)5-6-10(11)12/h5-7H,8,14H2,1-4H3

InChI Key

ORHXXKRAXJPFIC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C1C=CC(=C2)N)(C)C)C

Origin of Product

United States

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